3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide
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Overview
Description
3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide is a complex organic compound with a molecular formula of C20H14N4O6. This compound is characterized by the presence of nitro groups and benzamide functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by amide formation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as dicyclohexylcarbodiimide for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-nitrobenzamide
- 3-aminobenzamide
- 3-methoxybenzamide
- 3-nitro-N-[3-({3-nitrobenzoyl}amino)-2-phenazinyl]benzamide
Uniqueness
3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide is unique due to its dual nitro and benzamide functionalities, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research .
Properties
IUPAC Name |
3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O6/c29-23(17-7-3-9-19(11-17)27(31)32)25-21-13-15-5-1-2-6-16(15)14-22(21)26-24(30)18-8-4-10-20(12-18)28(33)34/h1-14H,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXANKZPYQMPYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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